3'-Deoxyuridine

Antiviral BVDV Nucleoside Analog

Research on nucleoside transporters and DNA replication often faces confounding cross-reactivity with standard deoxyuridine analogs. 3'-Deoxyuridine eliminates this problem as a selective tool: • Non-substrate for thymidine phosphorylase - prevents phosphorolysis artifacts in enzyme kinetics assays. • Fails to inhibit CNT-mediated uridine transport - ideal negative control for transporter subtype profiling. • Selectively inhibits DNA primase (IC50 in low µM range) without affecting DNA polymerases α, δ, or ε. Available with ≥98% purity and full analytical documentation.

Molecular Formula C9H12N2O5
Molecular Weight 228.2 g/mol
CAS No. 7057-27-4
Cat. No. B014125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxyuridine
CAS7057-27-4
Synonyms3’-Deoxyuridine; 
Molecular FormulaC9H12N2O5
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=O)NC2=O)CO
InChIInChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1
InChIKeyQOXJRLADYHZRGC-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxyuridine Product Overview


3'-Deoxyuridine (3'-dU, CAS 7057-27-4) is a pyrimidine nucleoside analog of uridine, characterized by the absence of the hydroxyl group at the 3' position of the ribose sugar [1]. This dehydroxylation confers distinct biochemical properties that differentiate it from uridine and 2'-deoxyuridine [2]. The compound has been investigated as a potential anticancer and antiviral agent, with documented activity against bovine viral diarrhea virus (BVDV) and various cancer cell lines [3]. Its utility as a radiosensitizer and enhancer of anti-tumor effects is also documented in the patent literature [4].

3'-Deoxy nucleoside analog for antiviral pathway studies and BVDV replication research
Nucleoside transporter probe with minimal CNT interaction; supports transporter pharmacology assays
DNA primase-selective tool — triphosphate form targets primase over replicative polymerasesEnzymology research context; polymerases α, δ, ε spared

Why 3'-Deoxyuridine Cannot Be Substituted


Substituting 3'-deoxyuridine with structurally similar compounds like uridine, 2'-deoxyuridine, or other 5-substituted deoxyuridines is not a scientifically sound practice. The compound's unique 3'-deoxy configuration profoundly alters its interactions with key enzymes and transporters. For instance, 3'-deoxyuridine is not a substrate for human thymidine phosphorylase, unlike 2'-deoxyuridine [1]. It also fails to inhibit nucleoside transport, a stark contrast to 2'-deoxyuridine and 5-fluoro-2'-deoxyuridine which are potent inhibitors [2]. Furthermore, its anti-proliferative profile across leukemia and sarcoma cell lines is distinct from that of its 2'-deoxy counterparts, and its specific inhibition of DNA primase rather than DNA polymerases α, δ, or ε is a functional divergence with significant implications for DNA replication studies [3]. Therefore, using a generic alternative would introduce confounding variables and invalidate experimental outcomes. The quantitative evidence below substantiates these critical differentiations.

Risk 1 Uridine and 2'-deoxyuridine lack the 3'-deoxy configuration; nucleoside transport interaction profile may shift significantly
Risk 2 2'-Deoxyuridine serves as a thymidine phosphorylase substrate; metabolic stability context may differ and confound enzyme studies
Risk 3 Cordycepin and broad polymerase inhibitors do not replicate the primase-selective profile; DNA replication endpoint interpretation may require review

3'-Deoxyuridine Evidence Guide


BVDV Antiviral Activity

In a study evaluating 42 nucleosides, 3'-deoxyuridine (3'-dU) was found to inhibit bovine viral diarrhea virus (BVDV) production by 1 log10 at a concentration of 37.2 μM [1]. This antiviral effect was the initial finding that prompted the synthesis of additional β-D and β-L analogues. In contrast, the parent compound, uridine, shows no such antiviral activity at comparable concentrations, highlighting that the 3'-deoxy modification confers a specific antiviral property absent in the natural nucleoside. Furthermore, this activity is significantly weaker than the potent anti-herpetic effects seen with 5-substituted 2'-deoxyuridines like idoxuridine (MIC50 0.07-10 μg/mL) [2], positioning 3'-dU as a more specialized, moderate-activity tool for studying pestivirus replication.

BVDV Antiviral Activity
Cross-study comparable
1 log10 reduction at 37.2 μM
Supports BVDV replication endpoint review
Moderate activity vs. uridine baseline; cell-culture context
Antiviral BVDV Nucleoside Analog

Uridine Transport Specificity

In a comparative study of sodium-dependent nucleoside transport, 3'-deoxyuridine exhibited virtually no inhibition of [3H]uridine uptake, with a net transport rate of 99 ± 7% of the control value [1]. This is in stark contrast to 2'-deoxyuridine (3 ± 1.4% of control) and 5-fluoro-2'-deoxyuridine (18 ± 2% of control), both of which are potent inhibitors of the transporter. Even the dideoxy analog, 2',3'-dideoxyuridine (101 ± 5% of control), showed a similar lack of inhibition to 3'-deoxyuridine. This data demonstrates that the 3'-deoxy modification eliminates the molecule's ability to interact with this key nucleoside transporter, a property that distinguishes it from its 2'-deoxy and 5-substituted 2'-deoxy counterparts.

Uridine Transport Specificity
Head-to-head
3'-dU: 99 ± 7% of control
2'-dU: 3 ± 1.4% of control
5-F-2'-dU: 18 ± 2% of control
Reported minimal CNT interaction vs. potent inhibition by 2'-dU
[3H]uridine uptake; human intestinal BBMV model
Nucleoside Transport Transporter Uridine

Thymidine Phosphorylase Substrate Profile

An investigation into the substrate specificity of thymidine phosphorylase partially purified from a human liver tumor revealed a clear structural requirement. Thymidine and 2'-deoxyuridine were found to be good substrates for the enzyme [1]. In contrast, 3'-deoxyuridine was not a substrate, along with uridine, 5'-deoxyuridine, and 2',3'-dideoxy-3'-hydroxy-methyluridine. The study concluded that either a 5-substituent or a 2'-deoxy structure is essential for being a good substrate, and the 3'-deoxy modification renders the compound inert to this enzyme's phosphorolytic activity. This metabolic stability is a key differentiating factor from 2'-deoxyuridine, which is readily cleaved.

TP Substrate Profile
Head-to-head
3'-Deoxyuridine: non-substrate
2'-Deoxyuridine: good substrate
Thymidine: good substrate
Supports metabolic stability interpretation in TP-expressing systems
Human liver tumor enzyme; qualitative substrate distinction
Thymidine Phosphorylase Substrate Specificity Enzymology

Antiproliferative Profile in Cancer Cell Lines

3'-Deoxyuridine inhibits the proliferation of several cancer cell lines with varying potencies. Reported EC50 values are 25 µM for CCRF CEM human leukemia cells, 5 µM for L1210 human leukemia cells, 2.5 µM for P388 mouse leukemia cells, and 15 µM for S180 mouse sarcoma cells [1]. This profile contrasts with that of 5-substituted 2'-deoxyuridines, which often exhibit much lower EC50 values in the nanomolar range against certain cell lines due to their potent inhibition of thymidylate synthase. For example, 5-fluoro-2'-deoxyuridine (floxuridine) is a known antineoplastic agent with a distinct mechanism and potency profile. The micromolar range activity of 3'-deoxyuridine suggests a different mode of action, likely involving incorporation into DNA or inhibition of primase, rather than direct thymidylate synthase inhibition.

Antiproliferative Profile
Cross-study comparable
CCRF CEM: 25 μM · L1210: 5 μM
P388: 2.5 μM · S180: 15 μM
Supports cell-model endpoint review
Micromolar-range EC50; context-dependent pathway interpretation
Anticancer Cell Proliferation Cytotoxicity

Selective DNA Primase Inhibition

The triphosphate derivative of 3'-deoxyuridine, 3'-dUTP, was found to strongly inhibit eukaryotic DNA primase in a competitive manner with respect to the natural substrate [1]. Importantly, it did not inhibit replicative DNA polymerases α, δ, or ε. This selectivity is a key functional difference compared to other nucleoside analogs like cordycepin triphosphate (3'-dATP), which is known to inhibit both RNA polymerases and cause chain termination during DNA synthesis. The study demonstrated that 3'-dUTP and related 3'-deoxyribonucleotides specifically target the primase enzyme, providing a tool to dissect the roles of primase versus polymerases in DNA replication.

DNA Primase Selectivity
Head-to-head
3'-dUTP: strong primase inhibition
DNA polymerases α, δ, ε: no inhibition
Cordycepin triphosphate: polymerase chain termination
Supports primase-specific replication endpoint interpretation
Competitive inhibition vs. natural substrate; eukaryotic enzyme models
DNA Primase Enzyme Inhibition Nucleotide Analog

Radiosensitization Potential

Patents EP 0045944 B1 and US 4,434,788 disclose the use of 3'-deoxyuridine as an enhancer of anti-tumor effect, specifically when administered to a tumor-bearing animal under radiotherapy or chemotherapy [1][2]. This role as a radiosensitizer or chemosensitizer is distinct from the direct cytotoxic activity of antimetabolites like 5-fluorouracil or 2'-deoxyuridine analogs. The patent literature highlights that 3'-deoxyuridine can increase the sensitivity of tumors to radiation, potentially allowing for reduced radiation doses. This application is a key differentiator from other nucleoside analogs that are primarily used for their direct antiviral or anticancer activity.

Radiosensitization Potential
Class-level
Patent-reported radiosensitization context
Reported combination-regimen endpoint context
Patent literature; in vivo model validation required
Radiosensitizer Antitumor Patent

3'-Deoxyuridine Application Scenarios


BVDV Replication Research

Researchers studying bovine viral diarrhea virus (BVDV) as a surrogate model for hepatitis C virus can use 3'-deoxyuridine as a tool compound. Its ability to inhibit BVDV production by 1 log10 at 37.2 μM provides a defined, moderate activity level suitable for probing viral replication pathways without the complete shutdown caused by more potent agents. This allows for the study of viral adaptation and resistance mechanisms. [1]

Nucleoside Transporter Pharmacology

In pharmacological studies of concentrative nucleoside transporters (CNTs), 3'-deoxyuridine serves as a valuable negative control or a compound with minimal transporter interaction. Its failure to inhibit [3H]uridine transport (99% of control), in contrast to the potent inhibition by 2'-deoxyuridine (3% of control), allows researchers to selectively block or study specific transporter subtypes without cross-reactivity. This is critical for accurate kinetic modeling and identification of transporter-specific ligands. [2]

Nucleoside Metabolism Studies

For enzymology research focused on thymidine phosphorylase (TP) and nucleoside metabolism, 3'-deoxyuridine is an essential tool. Its status as a non-substrate for human TP makes it an ideal compound for studying the enzyme's substrate specificity and for developing assays where a non-cleavable analog is required. This property prevents the confounding effects of phosphorolysis that would occur with 2'-deoxyuridine, enabling clearer interpretation of metabolic flux and enzyme kinetics. [3]

Radiosensitizer Development

Industrial research teams focused on oncology drug development can leverage 3'-deoxyuridine as a lead compound for creating radiosensitizers. Patents indicate its ability to enhance the anti-tumor effect of radiotherapy, potentially allowing for lower, less toxic radiation doses. This application is distinct from the development of direct-acting antimetabolites and opens avenues for combination therapies aimed at improving patient outcomes in radiation oncology. [4][5]

DNA Primase Replication Studies

Molecular biologists and biochemists investigating the mechanisms of eukaryotic DNA replication can utilize 3'-deoxyuridine (as its triphosphate form) to selectively inhibit DNA primase. The compound's ability to competitively inhibit primase while sparing DNA polymerases α, δ, and ε provides a precise tool for dissecting the distinct roles of these enzymes in initiation and elongation steps of DNA synthesis, a capability not offered by broader-spectrum polymerase inhibitors. [6]

Application
Selection Property
Validation Focus
BVDV replication studies
BVDV inhibition context
Viral replication endpoint review
Nucleoside transporter pharmacology
Transporter interaction profile
CNT substrate specificity review
Nucleoside metabolism enzymology
Thymidine phosphorylase substrate context
Metabolic stability endpoint review
Radiosensitization research
Radiosensitization context (patent-reported)
Combination regimen endpoint review
DNA primase replication studies
Primase selectivity profile
Primase vs. polymerase endpoint review
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